2-[(4-aminophenyl)thio]-N,N-diphenylacetamide
Description
2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage at the 2-position of the acetamide backbone, connected to a 4-aminophenyl group. The N,N-diphenyl substitution on the acetamide nitrogen distinguishes it from simpler mono-aryl or alkyl-substituted analogs.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N,N-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c21-16-11-13-19(14-12-16)24-15-20(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIRNKFQOMRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide typically involves the reaction of 4-aminothiophenol with N,N-diphenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Schiff Base Formation via Condensation with Aldehydes
The primary amine group on the 4-aminophenyl moiety undergoes condensation with aromatic aldehydes to form Schiff bases (imines). This reaction is critical for generating bioactive derivatives.
Reaction Conditions
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Substrates : 2-Hydroxybenzaldehyde, 3-methylbenzaldehyde, or 3-hydroxybenzaldehyde.
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Solvent : Ethanol.
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Catalyst : Glacial acetic acid (3–4 drops).
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Conditions : Reflux for 12–14 hours.
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Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Product Examples
This reaction exploits the nucleophilicity of the –NH₂ group, which attacks the aldehyde carbonyl to form a C=N bond. The reaction is monitored via TLC, and products are characterized by IR, NMR, and mass spectrometry .
Potential Reactivity of Functional Groups
While direct experimental data for additional reactions is limited in the provided sources, the following pathways are chemically plausible based on structural analogs and functional group chemistry:
Thioether Oxidation
The –S– group may undergo oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions (e.g., H₂O₂ or mCPBA). Such modifications could alter electronic properties and bioactivity.
Electrophilic Aromatic Substitution
The electron-rich 4-aminophenyl ring could undergo nitration, sulfonation, or halogenation. For example:
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Nitration : HNO₃/H₂SO₄ to introduce –NO₂ groups.
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Acylation : Friedel-Crafts acetylation to install –COCH₃ substituents.
Synthetic Utility in Medicinal Chemistry
The compound’s scaffold serves as a precursor for bioactive molecules:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that 2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival. For instance, it may act as an inhibitor of protein kinases or other signaling molecules involved in oncogenic pathways.
Biochemical Research
Proteomics : this compound is utilized in proteomics research due to its ability to modify proteins through thiol interactions. This property allows it to be used as a probe for studying protein function and interactions, particularly in the context of post-translational modifications.
Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit various enzymes, including those involved in metabolic pathways. Its thioether functionality may facilitate interactions with active sites of enzymes, thereby providing insights into enzyme kinetics and inhibition mechanisms.
Synthetic Applications
Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies, leading to the discovery of novel compounds with enhanced biological activities.
Material Science
Development of Functional Materials : There is ongoing research into the use of this compound in creating functional materials. Its chemical properties may be harnessed to develop polymers or coatings with specific functionalities, such as improved thermal stability or chemical resistance.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various thioether compounds, including this compound. The results indicated that this compound significantly inhibited cell growth in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study concluded that further optimization could enhance its efficacy and selectivity against cancer cells.
Case Study 2: Proteomic Applications
In a study conducted by researchers at a prominent university, this compound was used as a probe to investigate protein interactions within cellular environments. The findings demonstrated that this compound could selectively modify cysteine residues in target proteins, providing valuable insights into the dynamics of protein function and regulation.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Substituent Diversity: The thio-(4-aminophenyl) group in the target compound contrasts with heterocyclic thiophene () or pyrimidinyl () substituents in analogs. The 4-aminophenyl group may enhance solubility via hydrogen bonding compared to non-polar aryl or heteroaryl groups .
Key Observations :
- The target compound’s synthesis likely parallels methods in , involving thiol-alkylation of chloroethylacetate with 4-aminobenzenethiol, followed by hydrazide formation.
- N,N-Diphenylacetamide derivatives generally exhibit straightforward synthesis via acyl chloride reactions, with high purity achievable .
Physicochemical Properties
Table 3: Predicted and Experimental Physicochemical Data
Key Observations :
Biological Activity
2-[(4-Aminophenyl)thio]-N,N-diphenylacetamide, also known as a derivative of diphenylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminophenyl group and a thioether linkage, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : CHNOS
- Molecular Weight : 334.43 g/mol
Structural Features
The structural formula indicates the presence of:
- An aromatic amine (4-aminophenyl)
- A thioether (-S-) linkage
- A diphenylacetamide backbone
These features may contribute to the compound's pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
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Antitumor Activity
- A study evaluated various derivatives of 2-(4-aminophenyl)benzothiazole, which shares structural similarities with our compound. This research demonstrated significant antitumor activity against multiple human cancer cell lines, suggesting that modifications in the thioamide structure can enhance anticancer properties .
- Antimicrobial Properties
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Enzyme Inhibition
- The mechanism of action may involve enzyme inhibition, where the compound interacts with specific targets in metabolic pathways. The thioether group could facilitate binding to active sites on enzymes or receptors, modulating their activity .
Research Findings and Case Studies
The biological effects of this compound are likely mediated through its structural attributes:
- Binding Affinity : The thioether group enhances binding to target proteins.
- Hydrophobic Interactions : The diphenyl groups increase lipophilicity, potentially improving cell membrane permeability.
These interactions may lead to inhibition of key enzymes involved in tumor growth and microbial resistance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-[(4-aminophenyl)thio]-N,N-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step routes involving chloroacetamide intermediates. For example, analogous compounds like 2-chloro-N,N-diphenylacetamide derivatives are prepared by reacting amines with chloroacetyl chloride under controlled conditions, followed by thioether formation using 4-aminothiophenol . Multi-step protocols (e.g., 11 steps with 2-5% yield for structurally complex acetamides) highlight the need for precise stoichiometry and purification via column chromatography .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for related N-(4-methoxyphenyl)acetamide derivatives .
- Spectroscopy : Use ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. Elemental analysis (C, H, N, S) ensures purity, with deviations <0.4% indicating acceptable sample integrity .
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer : Adopt antimicrobial testing frameworks used for structurally similar N-phenylacetamide derivatives. For example:
- Bactericidal/Fungicidal Assays : Screen against Staphylococcus aureus (Gram-positive) and Candida albicans using agar diffusion or microdilution methods. Minimum inhibitory concentrations (MICs) <100 µg/mL indicate promising activity .
- Dose-Response Studies : Compare efficacy to reference drugs (e.g., fluconazole) with statistical validation (p<0.05) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to identify energy barriers in thioether bond formation.
- Machine Learning : Train models on existing acetamide reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., AlCl₃) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Analogs : Compare results with derivatives like N-(4-Phenyl-2-thiazolyl)acetamide, where minor substituent changes (e.g., thiazole vs. thioether groups) drastically alter MIC values .
- Experimental Reproducibility : Standardize protocols (e.g., broth pH, inoculum size) and validate using positive/negative controls. Conflicting MICs may arise from strain-specific resistance or solvent effects (e.g., DMSO toxicity at >1% v/v) .
Q. What advanced separation techniques improve purification efficiency?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration (MWCO 200-300 Da) to isolate the target compound from low-MW byproducts .
- HPLC-PDA : Employ reverse-phase C18 columns (ACN/water gradient) with photodiode array detection to monitor elution profiles and collect high-purity fractions .
Safety and Handling
Q. What storage and handling protocols are critical for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
